REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([OH:13])=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.C[N:19]([CH:21]=O)[CH3:20]>CC(CC(C)=O)C>[CH3:20][N:19]([CH2:21][CH2:4][C:3]1[CH:2]=[CH:10][C:9]([OH:11])=[CH:8][CH:7]=1)[C:4]([C:3]1[CH:7]=[C:8]([OH:13])[C:9]([O:11][CH3:12])=[CH:10][C:2]=1[Br:1])=[O:6]
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Name
|
|
Quantity
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138 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)OC)O
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Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
690 mL
|
Type
|
solvent
|
Smiles
|
CC(C)CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature until TLC analysis
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
|
Details
|
The resulting mixture was subjected to distillation
|
Type
|
CUSTOM
|
Details
|
to remove the excess thionyl chloride
|
Type
|
DISTILLATION
|
Details
|
After distillation of thionyl chloride
|
Type
|
TEMPERATURE
|
Details
|
the resulting acid chloride solution was cooled to room temperature
|
Type
|
ADDITION
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Details
|
was added to a solution of 100 g of N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine HBr (A12 HBr) and 94 g Na2CO3 in 1000 mL of MIBK and 600 mL H2O
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Type
|
TEMPERATURE
|
Details
|
pre-cooled to 0° C
|
Type
|
ADDITION
|
Details
|
A solution of NaOH (82.5 g) in 165 mL H2O was added slowly
|
Type
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TEMPERATURE
|
Details
|
to maintain the temperature under 5° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at this temperature until TLC analysis
|
Type
|
ADDITION
|
Details
|
by adding more NaOH
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for another 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to ⅕th of its volume
|
Type
|
ADDITION
|
Details
|
500 mL of heptane was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=C(C=C(C(=C1)O)OC)Br)CCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |